molecular formula C4H2BrFO2S2 B2527206 4-Bromothiophene-3-sulfonyl fluoride CAS No. 2137648-83-8

4-Bromothiophene-3-sulfonyl fluoride

Cat. No.: B2527206
CAS No.: 2137648-83-8
M. Wt: 245.08
InChI Key: FDFYAGBUDSGPDV-UHFFFAOYSA-N
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Description

4-Bromothiophene-3-sulfonyl fluoride is a chemical compound with the molecular formula C4H2BrFO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 4-position and a sulfonyl fluoride group at the 3-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluoride–chloride exchange from the corresponding sulfonyl chlorides . This reaction can be carried out under mild conditions using reagents such as potassium fluoride in the presence of a suitable solvent.

Industrial Production Methods

Industrial production methods for 4-Bromothiophene-3-sulfonyl fluoride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromothiophene-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield sulfoxides or sulfones .

Scientific Research Applications

4-Bromothiophene-3-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-Bromothiophene-3-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromothiophene-3-sulfonyl fluoride include other sulfonyl fluorides and brominated thiophenes. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable for targeted applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-bromothiophene-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFYAGBUDSGPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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